1-Hydroxyisoquinoline

Catalog No.
S579032
CAS No.
491-30-5
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxyisoquinoline

CAS Number

491-30-5

Product Name

1-Hydroxyisoquinoline

IUPAC Name

2H-isoquinolin-1-one

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)

InChI Key

VDBNYAPERZTOOF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CNC2=O

Synonyms

1(2H)-Isoquinolinone; Isocarbostyril; 1(2H)-Isoquinolone; 1-Isoquinolinol; 1-Oxo-1,2-dihydroisoquinoline; 2(1H)-Isoquinolinone; 2H-Isoquinolin-1-one; NSC 27273;

Canonical SMILES

C1=CC=C2C(=C1)C=CNC2=O

Isomeric SMILES

C1=CC=C2C(=C1)C=CN=C2O

Anti-tumor properties:

Several isocarbostyril alkaloids, particularly narciclasine, lycoricidine, and pancratistatin, have demonstrated promising cytotoxic (cell-killing) effects against various human cancer cell lines in laboratory studies [, ]. These studies suggest that isocarbostyril alkaloids can induce apoptosis (programmed cell death) in cancer cells through different pathways, including the activation of caspases (enzymes involved in cell death) and disruption of the cell cycle [].

Specificity towards cancer cells:

One of the most compelling features of isocarbostyril alkaloids is their selectivity towards cancer cells. Studies have shown that these compounds can exhibit cytotoxic effects on cancer cells at concentrations that do not significantly harm healthy human fibroblasts []. This selectivity is crucial for developing potential cancer treatments with minimal side effects.

Ongoing research and challenges:

While research on isocarbostyril's anti-tumor properties is encouraging, further investigation is needed to fully understand its potential as a therapeutic agent. This includes:

  • Mechanism of action: A deeper understanding of the precise mechanisms by which isocarbostyril alkaloids induce apoptosis in cancer cells is crucial for developing targeted therapies.
  • In vivo efficacy: While in vitro studies show promising results, further research is needed to evaluate the efficacy and safety of isocarbostyril alkaloids in animal models of cancer.
  • Development of derivatives: Chemical modifications of the isocarbostyril scaffold may help to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

1-Hydroxyisoquinoline is an organic compound with the molecular formula C9H7NO. It belongs to the class of isoquinolones and derivatives, characterized by its unique bicyclic structure comprising a benzene ring fused to a pyridine-like ring. The compound is often referred to by its alternative name, isoquinolin-1(2H)-one. Its structure features a hydroxyl group (-OH) attached to the isoquinoline framework, which significantly influences its chemical properties and biological activities .

, primarily due to the presence of the hydroxyl group. Key reactions include:

  • Fluorination: Selective fluorination of 1-hydroxyisoquinoline can be achieved using Selectfluor under specific conditions, leading to regioselective products .
  • Tautomerism: The compound exhibits proton-transfer tautomerism, where it can exist in keto and enol forms, with the keto form being more thermodynamically stable .
  • Condensation Reactions: It can undergo condensation reactions with various electrophiles in the presence of Lewis acids, forming more complex structures .

1-Hydroxyisoquinoline has garnered attention for its potential biological activities. Research indicates that it may exhibit:

  • Antimicrobial Properties: The compound has shown efficacy against certain bacterial strains.
  • Antioxidant Activity: Its structure allows it to scavenge free radicals, contributing to its potential health benefits.
  • Neuroprotective Effects: Some studies suggest that it may have protective effects on neuronal cells, making it a candidate for further research in neurodegenerative diseases .

Several methods have been developed for synthesizing 1-hydroxyisoquinoline:

  • Cyclization of Anilines: One common approach involves the cyclization of appropriate aniline derivatives under acidic conditions.
  • Oxidative Methods: Oxidation of isoquinoline derivatives can yield 1-hydroxyisoquinoline.
  • Hydroxylation Reactions: Direct hydroxylation of isoquinoline can also produce this compound, often requiring specific reagents or catalysts for efficiency .

1-Hydroxyisoquinoline has a range of applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for use in developing new antimicrobial and neuroprotective drugs.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds and pharmaceuticals.
  • Research Tool: The compound is utilized in various chemical and biological research settings to study reaction mechanisms and biological pathways .

Interaction studies involving 1-hydroxyisoquinoline primarily focus on its binding affinity with various biological targets. Notable findings include:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles.
  • Receptor Binding: Research indicates that it can interact with neurotransmitter receptors, suggesting implications in neuropharmacology .

1-Hydroxyisoquinoline shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
IsoquinolineLacks hydroxyl groupBasic structure without functional groups
5-HydroxyisoquinolineHydroxyl group at position 5Different regioselectivity in reactions
6-HydroxyisoquinolineHydroxyl group at position 6Variation in biological activity
1,5-DihydroxyisoquinolineTwo hydroxyl groupsEnhanced solubility and reactivity

The uniqueness of 1-hydroxyisoquinoline lies in its specific positioning of the hydroxyl group, which influences both its chemical reactivity and biological interactions compared to these similar compounds. Its distinct properties make it a subject of interest for further research and potential applications in medicinal chemistry .

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

145.052763847 g/mol

Monoisotopic Mass

145.052763847 g/mol

Heavy Atom Count

11

UNII

95EG3HGG1P

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

491-30-5

Wikipedia

Isoquinolin-1(2H)-one

Dates

Modify: 2023-08-15

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